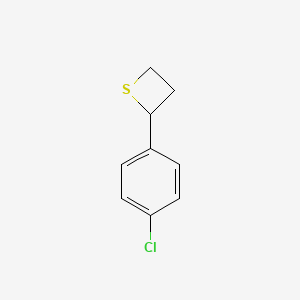
2-(4-Chlorophenyl)thietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)thietane is a heterocyclic compound that features a four-membered ring containing three carbon atoms and one sulfur atom, with a 4-chlorophenyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thietane can be achieved through several methods. One common approach involves the reaction of 1,3-dihaloalkanes with sodium sulfide. For instance, 1,3-dibromopropane can react with sodium sulfide to form the thietane ring . Another method includes the cyclization of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The reaction conditions are carefully controlled to maximize yield and purity. For example, the use of high-purity reagents and solvents, as well as precise temperature and pressure control, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)thietane undergoes various chemical reactions, including:
Nucleophilic Substitution: The thietane ring can be opened by nucleophiles such as butyllithium.
Oxidation: Thietane derivatives can be oxidized to form sulfoxides and sulfones.
Cycloaddition: Thietanes can participate in [2+2] cycloaddition reactions with alkenes and thiocarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like butyllithium are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Cycloaddition: Photochemical conditions or the presence of catalysts like Lewis acids can facilitate these reactions.
Major Products
Nucleophilic Substitution: The major products are open-chain compounds with functional groups introduced by the nucleophile.
Oxidation: The products are typically sulfoxides or sulfones.
Cycloaddition: The products are larger ring systems or spiro compounds.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)thietane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Medicine: Some thietane-containing compounds are being explored for their therapeutic potential.
Industry: Thietanes are used as building blocks in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)thietane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .
Comparación Con Compuestos Similares
Similar Compounds
Thietane: The parent compound with a four-membered ring containing three carbon atoms and one sulfur atom.
Thiirane: A three-membered ring analog with similar reactivity but different ring strain and properties.
Tetrahydrothiophene: A five-membered ring analog with different chemical behavior and applications.
Uniqueness
2-(4-Chlorophenyl)thietane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activities compared to simpler thietane derivatives .
Propiedades
Número CAS |
33994-08-0 |
|---|---|
Fórmula molecular |
C9H9ClS |
Peso molecular |
184.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)thietane |
InChI |
InChI=1S/C9H9ClS/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 |
Clave InChI |
FNOUNUMVHUHCJS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



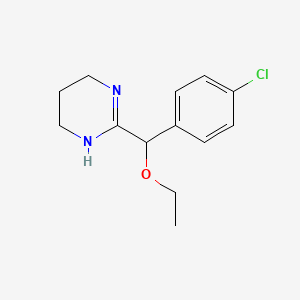
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
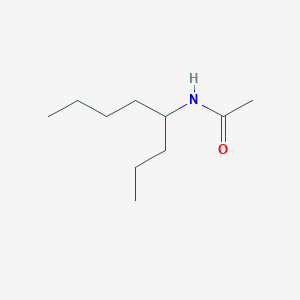

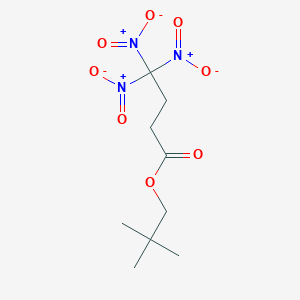
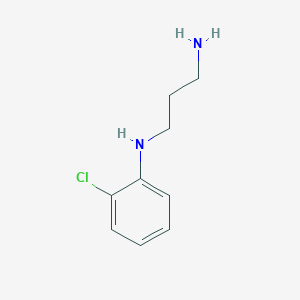
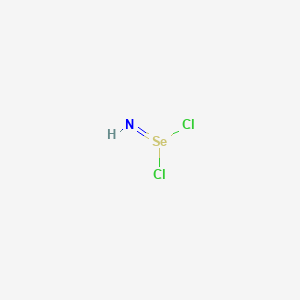
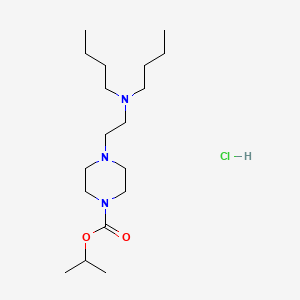
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
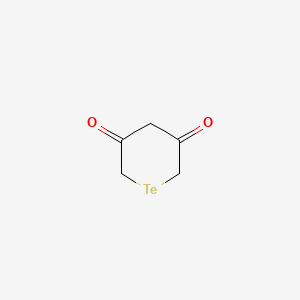
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
